molecular formula C7H5ClFNS B2488954 5-Chloro-2-fluorobenzene-1-carbothioamide CAS No. 1247920-85-9

5-Chloro-2-fluorobenzene-1-carbothioamide

Cat. No.: B2488954
CAS No.: 1247920-85-9
M. Wt: 189.63
InChI Key: FCUGDACQZPGSGI-UHFFFAOYSA-N
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Description

5-Chloro-2-fluorobenzene-1-carbothioamide (CAS 1247920-85-9) is a fluorinated benzothioamide that serves as a versatile building block and key synthon in medicinal chemistry and drug discovery research. Its structure makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles, particularly benzimidazole derivatives, which are privileged scaffolds in pharmacology . Benzimidazole cores are known to be structural isosteres of nucleotides and can interact with biopolymers, leading to a broad spectrum of bioactivities . This compound is specifically designed for use in developing new chemical entities. Researchers utilize such carbothioamides in the synthesis of thiosemicarbazones, a class of compounds investigated for their diverse biological properties, including potential as enzyme inhibitors . Thiosemicarbazones are noted for their ability to chelate metal ions, a mechanism that is crucial for inhibiting metalloenzymes like tyrosinase . Furthermore, heterocycles derived from similar scaffolds are actively explored in projects targeting caspase inhibition, which is relevant in apoptosis research and the study of conditions like renal ischemia-reperfusion injury . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-fluorobenzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNS/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUGDACQZPGSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=S)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247920-85-9
Record name 5-chloro-2-fluorobenzene-1-carbothioamide
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Ii. Synthetic Methodologies for 5 Chloro 2 Fluorobenzene 1 Carbothioamide and Its Derivatives

General Synthetic Strategies for Carbothioamides

The carbothioamide functional group, also known as a thioamide, is a cornerstone in the synthesis of many heterocyclic compounds and biologically active molecules. Several general methods have been developed for its synthesis.

One of the most fundamental approaches to carbothioamide synthesis is through condensation reactions. A prominent example is the Willgerodt-Kindler reaction, which allows for the synthesis of thioamides from aryl ketones. organic-chemistry.orgwikipedia.org This reaction involves the use of a secondary amine and a thiating agent, such as elemental sulfur. organic-chemistry.org The mechanism is thought to proceed through the formation of an enamine, which then undergoes thiation. wikipedia.org The Kindler modification of this reaction is particularly convenient for thioamide synthesis. organic-chemistry.org

Another common condensation approach is the thionation of amides. This is often achieved using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. chemrxiv.orgorganic-chemistry.org While effective, these reactions can sometimes require harsh conditions and an excess of the thionating agent. organic-chemistry.orglookchem.com To mitigate these issues, variations using alumina-supported P₄S₁₀ have been developed, which can simplify the workup process. researchgate.net

Table 1: Comparison of Thionating Agents for Amide to Thioamide Conversion

Reagent Typical Conditions Advantages Disadvantages
Phosphorus Pentasulfide (P₄S₁₀) Reflux in dry toluene, xylene, or pyridine Readily available Harsh reaction conditions, often requires large excess, unpleasant odor
Lawesson's Reagent Reflux in toluene Milder than P₄S₁₀, good yields Byproducts can be difficult to remove
P₄S₁₀/Al₂O₃ Reflux in anhydrous dioxane Inexpensive reagents, simplified workup Still requires reflux temperatures

Isothiocyanates are versatile intermediates in the synthesis of carbothioamides. They can be prepared from primary amines in a one-pot, two-step procedure involving carbon disulfide and a desulfurizing agent. mdpi.com Once formed, isothiocyanates readily react with a variety of nucleophiles, including amines, to yield the corresponding carbothioamides. researchgate.net This method is advantageous due to its high efficiency and the wide availability of starting materials. The reaction of an isothiocyanate with a hydrazide, for instance, can be used to generate hydrazinecarbothioamides. researchgate.net

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules, including carbothioamides, in a single step. The Gewald reaction is a classic example, involving the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to produce a polysubstituted 2-aminothiophene, a class of compounds that can be considered cyclic carbothioamide derivatives. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, allowing for the creation of a diverse library of compounds by varying the starting materials. derpharmachemica.comarkat-usa.org

Regioselective Halogenation and Fluorination Approaches in Aromatic Carbothioamide Synthesis

The introduction of chloro and fluoro substituents at specific positions on the benzene (B151609) ring is crucial for the synthesis of 5-Chloro-2-fluorobenzene-1-carbothioamide. This is typically achieved through electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the aromatic ring.

Electrophilic halogenation of aromatic compounds is a well-established method. wikipedia.org For regioselective control, various strategies have been developed. For instance, the use of N-halosuccinimides in fluorinated alcohols has been shown to provide good yields and high regioselectivity for the halogenation of arenes under mild conditions. acs.org The extreme spatial confinement of reactant molecules inside single-walled carbon nanotubes has also been demonstrated to drastically affect the regioselectivity of aromatic halogenation reactions. rsc.org

Electrophilic fluorination of aromatic rings is more challenging due to the high reactivity of elemental fluorine. jove.com To overcome this, reagents like acetyl hypofluorite (B1221730) have been developed, which can react efficiently and selectively with activated aromatic rings. acs.orgacs.org N-F type reagents are also commonly used for electrophilic fluorination. researchgate.netalfa-chemistry.com The mechanism of these reactions is often a polar SEAr mechanism, where the decomposition of a Wheland-type intermediate is not the rate-determining step. researchgate.net

Analogous Synthesis and Generation of Chemical Libraries based on the Benzenecarbothioamide Core

The benzenecarbothioamide scaffold is a valuable building block for the generation of chemical libraries, particularly in the context of drug discovery. The synthetic methodologies described above, especially multi-component reactions and the use of isothiocyanates, are well-suited for creating a diverse range of derivatives. For example, by varying the substituents on the aromatic ring of a starting benzaldehyde (B42025) in a Willgerodt-Kindler type reaction, a library of thioamides can be generated. researchgate.net Similarly, the condensation of various substituted aldehydes or ketones with thiosemicarbazide (B42300) can lead to a wide array of carbothioamide derivatives. nih.govnih.gov Microwave-assisted synthesis has been employed to rapidly generate libraries of quinoline (B57606) thiosemicarbazones. mdpi.com

Sustainable and Eco-Friendly Synthetic Protocols for Carbothioamides

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. For carbothioamide synthesis, this has manifested in several "green" chemistry approaches.

One such approach is the use of deep eutectic solvents (DES), which are biodegradable and can be recycled. rsc.orgrsc.org The Willgerodt-Kindler reaction has been successfully carried out in a choline (B1196258) chloride-urea based DES, providing good to excellent yields of thioamides without the need for an additional catalyst. rsc.orgrsc.org

Ultrasound and microwave irradiation have also emerged as powerful tools for accelerating organic reactions and reducing energy consumption. mdpi.comutu.ac.in Ultrasound-assisted synthesis of aryl thioamides has been shown to significantly reduce reaction times and improve yields compared to conventional methods. utu.ac.in The use of ultrasound can be particularly beneficial for heterogeneous reactions, such as the thionation of amides with P₄S₁₀, by improving mass transfer and accelerating the reaction rate. lookchem.comacs.org Microwave-assisted synthesis has been effectively used in the rapid and efficient production of various carbothioamide derivatives, often in solvent-free or low-solvent conditions, which reduces pollution and cost. mdpi.comresearchgate.netjchps.comorganic-chemistry.org

Table 2: Overview of Sustainable Synthetic Methods for Carbothioamides

Method Key Features Advantages
Deep Eutectic Solvents (DES) Use of biodegradable and recyclable solvents Environmentally benign, often catalyst-free, improved reactivity
Ultrasound Irradiation Application of ultrasonic waves to accelerate reactions Reduced reaction times, high efficiency, waste minimization
Microwave Irradiation Use of microwave energy to heat reactions Rapid synthesis, often solvent-free, increased product yields

Iii. Advanced Spectroscopic and Crystallographic Characterization of 5 Chloro 2 Fluorobenzene 1 Carbothioamide

Comprehensive Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the characteristic functional groups within the 5-Chloro-2-fluorobenzene-1-carbothioamide molecule. researchgate.netniscpr.res.in The analysis of the vibrational spectra allows for the assignment of specific stretching and bending modes to the various bonds present.

In substituted benzene (B151609) derivatives, the positions of the vibrational frequencies are influenced by the nature and position of the substituents. irphouse.com For this compound, the spectra are expected to exhibit characteristic peaks corresponding to the C-H, C-C, C-F, C-Cl, C=S, and N-H bonds.

Key Vibrational Modes for this compound:

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
N-H (Amide)Symmetric & Asymmetric Stretching3400 - 3200
C-H (Aromatic)Stretching3100 - 3000
C=C (Aromatic)Stretching1600 - 1450
C=S (Thioamide)Stretching1250 - 1020
C-F (Aromatic)Stretching1250 - 1000
C-Cl (Aromatic)Stretching800 - 600
N-H (Amide)Bending1650 - 1550
C-H (Aromatic)In-plane & Out-of-plane Bending1300 - 1000 & 900 - 675

This table presents expected ranges for the key functional groups. Actual peak positions can be influenced by the specific electronic and steric environment within the molecule.

The thioamide group (-CSNH₂) is of particular interest. The N-H stretching vibrations typically appear as two distinct bands in the high-frequency region of the FT-IR spectrum. The C=S stretching vibration is often more complex to assign due to its coupling with other vibrational modes, but it is a key indicator of the thioamide functionality. The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring, while the C-F and C-Cl stretching modes provide evidence for the halogen substituents.

A detailed analysis, often supported by computational methods like Density Functional Theory (DFT), allows for a complete assignment of the observed vibrational bands, providing a comprehensive fingerprint of the molecule's functional group composition. researchgate.net

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of all protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic region will display a complex splitting pattern due to spin-spin coupling between the neighboring protons and also coupling to the fluorine atom. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine, fluorine, and carbothioamide groups. The amide protons (NH₂) are expected to appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons will appear in the downfield region (typically 110-160 ppm). The chemical shifts are significantly affected by the attached substituents. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant, which is a characteristic feature. The thioamide carbon (C=S) is expected to be found at a significantly downfield chemical shift, often in the range of 190-210 ppm.

Predicted ¹³C NMR Chemical Shift Ranges for this compound:

Carbon AtomPredicted Chemical Shift Range (ppm)
C=S190 - 210
C-F155 - 165 (with large ¹JC-F)
C-Cl130 - 140
C-CSNH₂130 - 140
Aromatic C-H115 - 135

These are predicted ranges and actual values may vary based on the solvent and experimental conditions.

The combination of ¹H and ¹³C NMR, along with two-dimensional NMR techniques such as COSY and HMBC, allows for the complete and unambiguous assignment of the molecular structure in solution.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the precise determination of the molecular weight and elemental composition of this compound. chemcd.com Unlike low-resolution mass spectrometry, HRMS provides mass measurements with very high accuracy (typically to four or more decimal places).

This high precision allows for the calculation of the elemental formula of the parent ion, confirming the presence and number of each element (carbon, hydrogen, chlorine, fluorine, nitrogen, and sulfur) in the molecule. The isotopic pattern of the molecular ion peak is also a key diagnostic feature. The presence of chlorine, with its two abundant isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak. This isotopic signature provides definitive evidence for the presence of a single chlorine atom in the molecule.

By comparing the experimentally measured accurate mass to the calculated mass for the proposed formula (C₇H₅ClFNS), the molecular formula can be unequivocally verified.

Single Crystal X-ray Diffraction Analysis

The crystal packing of this compound is dictated by a variety of intermolecular interactions. nih.gov These non-covalent forces, including hydrogen bonds and halogen bonds, play a crucial role in the formation and stability of the crystal lattice. nih.gov The arrangement of molecules in the crystal can influence physical properties such as melting point and solubility. Analysis of the crystal structure reveals how the individual molecules orient themselves to maximize attractive interactions and create a stable, ordered three-dimensional array.

Hydrogen bonds are among the most significant intermolecular interactions governing the crystal structure of this compound. nih.gov The thioamide group is a potent hydrogen bond donor (N-H) and acceptor (S).

N—H⋯S Hydrogen Bonds: It is highly probable that the primary intermolecular interaction is the formation of N—H⋯S hydrogen bonds. These interactions can lead to the formation of dimeric motifs or extended chains and layers within the crystal structure.

N—H⋯F Hydrogen Bonds: The presence of a fluorine atom introduces the possibility of N—H⋯F hydrogen bonds, although these are generally weaker than N—H⋯S bonds.

C—H⋯F Interactions: The crystal structure may also be influenced by C—H⋯F interactions, which are considered weak hydrogen bonds and can play a role in directing the crystal packing of fluorinated aromatic compounds. ed.ac.uknih.govias.ac.in

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base). researchgate.netnih.govrug.nl In the crystal structure of this compound, both chlorine and fluorine atoms have the potential to participate in halogen bonding.

The chlorine atom, being more polarizable than fluorine, is a more likely candidate to act as a halogen bond donor. It can form interactions with the sulfur atom of the thioamide group (Cl⋯S) or potentially with the fluorine atom of a neighboring molecule (Cl⋯F). mdpi.com The directionality of these interactions is a key characteristic of halogen bonding. rug.nl The analysis of short intermolecular contacts involving the halogen atoms in the crystal structure can reveal the presence and significance of these halogen bonding contributions to the solid-state architecture.

Molecular Conformation, Dihedral Angles, and Bond Geometries

Specific single-crystal X-ray diffraction data for this compound, which would be required to definitively determine its molecular conformation, precise dihedral angles, and experimental bond lengths and angles, have not been reported in published literature. Such an analysis would reveal the three-dimensional arrangement of the atoms, the planarity of the benzene ring relative to the carbothioamide group, and the precise geometric parameters of the molecule in the solid state. Without experimental crystallographic data, a quantitative description of these features remains speculative.

Computational Methods for Complementary Structural Insights (e.g., Hirshfeld Surface Analysis)

A Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent upon the availability of crystallographic information file (CIF) data from X-ray diffraction experiments. As no crystal structure has been published for this compound, a Hirshfeld surface analysis cannot be performed. Consequently, a detailed breakdown of intermolecular contacts (such as H···H, C···H, S···H, Cl···H, and N···H interactions) and the generation of 2D fingerprint plots to quantify their respective contributions to the crystal packing are not possible.

Iv. Theoretical and Computational Chemistry Investigations of 5 Chloro 2 Fluorobenzene 1 Carbothioamide

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govscispace.com DFT calculations are used to determine optimized molecular geometry, conformational energies, and various electronic properties that govern the molecule's reactivity and interactions.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 5-Chloro-2-fluorobenzene-1-carbothioamide, the key conformational variables include the orientation of the carbothioamide (-CSNH₂) group relative to the phenyl ring and potential intramolecular interactions.

Theoretical studies on related substituted benzamides and thioamides suggest that the planarity of the molecule is a critical factor. nih.govnih.gov The carbothioamide group itself tends to be planar due to resonance. The primary conformational question involves the rotation around the C(ring)-C(thioamide) bond. The presence of an ortho-fluorine atom introduces the possibility of intramolecular hydrogen bonding between the fluorine atom and one of the hydrogen atoms of the -NH₂ group. This interaction could stabilize a conformation where the thioamide group is syn-planar to the fluorine atom. Conversely, steric hindrance between the sulfur atom and the ortho-substituent could favor an anti-planar conformation. DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can precisely calculate the energies of these different conformers to identify the global minimum energy structure. scispace.com

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: These are typical values based on DFT studies of analogous molecules and are for illustrative purposes.

ParameterBond/AnglePredicted Value
Bond LengthC=S~1.65 Å
Bond LengthC-N~1.37 Å
Bond LengthC-F~1.35 Å
Bond LengthC-Cl~1.74 Å
Bond AngleN-C-S~125°
Dihedral AngleF-C-C-C(S)~0° or ~180°

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic transitions. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comscribd.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

For this compound, the HOMO is expected to be localized primarily on the electron-rich carbothioamide group, particularly the sulfur and nitrogen atoms. The LUMO is likely distributed over the aromatic ring and the C=S double bond. The presence of electron-withdrawing halogen substituents (F and Cl) is expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted benzene-1-carbothioamide. rsc.org The HOMO-LUMO gap provides insight into the charge transfer interactions that can occur within the molecule. wikipedia.org

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) Note: Values are hypothetical, based on typical DFT calculation results for similar aromatic thioamides, and are for illustrative purposes.

ParameterEnergy (eV)Implication
HOMO Energy (EHOMO)-6.5 eVElectron donating capability
LUMO Energy (ELUMO)-1.8 eVElectron accepting capability
Energy Gap (ΔE)4.7 eVChemical reactivity and kinetic stability

Understanding the charge distribution within a molecule is essential for predicting its electrostatic interactions. Mulliken population analysis is a common method for calculating partial atomic charges from computational chemistry calculations, providing a picture of how electrons are shared among the atoms. mdpi.com

In this compound, the high electronegativity of the fluorine, chlorine, nitrogen, and sulfur atoms dictates the charge distribution. The sulfur atom of the thioamide group is expected to carry a significant negative charge, making it a primary site for interaction with electrophiles or hydrogen bond donors. The nitrogen atom will also be partially negative. The fluorine and chlorine atoms will draw electron density from the aromatic ring, resulting in negative charges on the halogens and influencing the charges of the ring carbons. mdpi.com The hydrogen atoms of the amine group will carry partial positive charges. This charge distribution is fundamental to the molecule's polarity, solubility, and its ability to form intermolecular bonds.

Table 3: Predicted Mulliken Atomic Charges (Illustrative) Note: These values are representative estimates for atoms in similar chemical environments and serve for illustration.

AtomPredicted Mulliken Charge (a.u.)
S (Thioamide)-0.45
N (Thioamide)-0.30
F-0.25
Cl-0.15
H (of NH₂)+0.20

Molecular Docking Simulations for Ligand-Receptor Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netdntb.gov.ua This method is instrumental in drug discovery for screening virtual libraries and understanding the molecular basis of a ligand's biological activity. nih.govnih.gov

For this compound, docking simulations would involve placing the molecule into the active site of a relevant biological target. Given that carbothioamide derivatives have shown activity against targets like kinases, monoamine oxidases, and microbial enzymes, a suitable protein would be selected. nih.govnih.govbiointerfaceresearch.com The simulation calculates the binding affinity (often as a docking score or binding free energy) and reveals the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. unica.itfigshare.comresearchgate.net The thioamide sulfur is a potent hydrogen bond acceptor, while the NH₂ group can act as a hydrogen bond donor. The halogen atoms can participate in halogen bonding or hydrophobic interactions. nih.gov

Table 4: Hypothetical Molecular Docking Interaction Profile Note: This table illustrates a potential binding mode in a generic enzyme active site.

Molecular MoietyPotential Interaction TypePotential Interacting Amino Acid ResidueBinding Score (kcal/mol)
Thioamide S atomHydrogen BondLysine, Arginine-8.5 (Illustrative)
Thioamide NH₂ groupHydrogen BondAspartate, Glutamate
Chlorofluorophenyl ringπ-π Stacking / HydrophobicPhenylalanine, Tyrosine
Chlorine/Fluorine atomHalogen Bond / HydrophobicLeucine, Valine, Backbone Carbonyl

Quantitative Structure-Activity Relationship (QSAR) Modeling in Halogenated Carbothioamide Series

Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgjocpr.comlongdom.org By quantifying structural features as numerical "descriptors," QSAR models can predict the activity of unsynthesized compounds and guide the optimization of lead candidates.

A QSAR study on a series of halogenated carbothioamides, including this compound, would involve synthesizing and testing a library of related analogs with varying substituents. mdpi.com Molecular descriptors would be calculated for each analog, falling into categories such as:

Electronic: Hammett constants, partial atomic charges.

Steric: Molar refractivity, van der Waals volume.

Lipophilic: LogP (partition coefficient).

Topological: Connectivity indices.

Multiple linear regression (MLR) or machine learning methods are then used to build an equation that correlates a selection of these descriptors with the measured biological activity (e.g., IC₅₀). frontiersin.orgnih.gov For halogenated series, descriptors related to halogen bond strength and lipophilicity are often significant. researchgate.netnih.gov

Table 5: Key Descriptor Classes for a QSAR Model of Halogenated Carbothioamides

Descriptor ClassExample DescriptorProperty Modeled
LipophiliclogPMembrane permeability, hydrophobic interactions
Electronicσ (Hammett constant), Dipole MomentElectron-donating/withdrawing effects
StericMolar Refractivity (MR)Molecular size and bulk
Quantum ChemicalEHOMO, ELUMOReactivity and charge-transfer capability

Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for predicting how a molecule will interact with other charged or polar species, identifying sites for electrophilic and nucleophilic attack. dergipark.org.trufms.brresearchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas rich in electrons (nucleophilic), while regions of positive potential (blue) are electron-poor (electrophilic). walisongo.ac.idyoutube.com

For this compound, the MEP map is expected to show:

Most Negative Potential: Localized around the sulfur atom of the carbothioamide group, confirming it as the primary site for hydrogen bonding and electrophilic attack. dergipark.org.tr

Negative Potential: Also present around the electronegative fluorine and chlorine atoms. researchgate.netresearchgate.net

Positive Potential: Concentrated on the hydrogen atoms of the -NH₂ group, making them the primary sites for nucleophilic attack or hydrogen bond donation.

σ-hole: The chlorine atom may exhibit a region of positive potential along the C-Cl bond axis, known as a σ-hole, which is capable of forming halogen bonds. researchgate.net

Table 6: Predicted Molecular Electrostatic Potential (MEP) Regions

Molecular RegionPredicted PotentialColor CodeInteraction Propensity
Thioamide Sulfur AtomStrongly NegativeRedElectrophilic attack, H-bond acceptor
Amine HydrogensStrongly PositiveBlueNucleophilic attack, H-bond donor
Fluorine/Chlorine AtomsNegative (belt) / Neutral-Positive (σ-hole)Yellow/Green/BlueH-bond acceptor / Halogen bond donor
Aromatic Ring FaceSlightly NegativeYellow-Greenπ-π interactions

V. Reactivity, Mechanistic Aspects, and Transformation Pathways of 5 Chloro 2 Fluorobenzene 1 Carbothioamide

Electronic Effects of Halogen Substituents on Reaction Centers

The reactivity of 5-Chloro-2-fluorobenzene-1-carbothioamide is significantly influenced by the electronic properties of the chlorine and fluorine substituents on the benzene (B151609) ring. Both halogens are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring, making the carbon atoms more electrophilic. The fluorine atom at the ortho position and the chlorine atom at the meta position to the carbothioamide group play distinct roles in modulating the reactivity of the molecule.

Nucleophilic and Electrophilic Reactivity of the Carbothioamide Moiety

The carbothioamide group (-CSNH2) in this compound is an ambident functional group, exhibiting both nucleophilic and electrophilic characteristics. Thioamides, in general, are more reactive towards both nucleophiles and electrophiles compared to their amide counterparts.

Nucleophilic Character: The sulfur atom of the carbothioamide moiety possesses lone pairs of electrons and is a soft nucleophile. It can readily react with various soft electrophiles. The nitrogen atom also has a lone pair, but its nucleophilicity is tempered by the electron-withdrawing effects of the adjacent thiocarbonyl group and the substituted phenyl ring.

Electrophilic Character: The carbon atom of the thiocarbonyl group (C=S) is electrophilic due to the polarization of the carbon-sulfur double bond, with the sulfur atom being more electronegative. This electrophilic carbon is susceptible to attack by nucleophiles. The electron-withdrawing nature of the 5-chloro-2-fluorophenyl group further enhances the electrophilicity of the thiocarbonyl carbon, making it more reactive towards nucleophilic addition.

Cyclization and Heterocyclic Ring Formation Reactions

This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds. The carbothioamide moiety provides the necessary atoms and reactivity for constructing five-membered rings containing nitrogen and sulfur.

Thiazoles: A common and effective method for the synthesis of thiazole (B1198619) derivatives from thioamides is the Hantzsch thiazole synthesis. ijper.orgresearchgate.net This reaction involves the condensation of a thioamide with an α-haloketone. In the case of this compound, the reaction would proceed via nucleophilic attack of the sulfur atom on the electrophilic carbon of the α-haloketone, followed by intramolecular cyclization and dehydration to yield a 2-(5-chloro-2-fluorophenyl)thiazole derivative. The general scheme for this reaction is presented below:

Reactant 1Reactant 2ProductConditions
This compoundα-Haloketone (e.g., 2-bromoacetophenone)2-(5-Chloro-2-fluorophenyl)-4-phenylthiazoleReflux in ethanol (B145695)

Thiazolidinones: Thiazolidinone rings can be constructed from this compound through reactions with α-haloacetic acids or their esters. hilarispublisher.comresearchgate.net This synthesis typically involves the formation of an intermediate by the reaction of the thioamide with the α-haloacetylating agent, followed by an intramolecular cyclization. The reaction conditions can be varied to control the formation of different thiazolidinone isomers.

Reactant 1Reactant 2ProductConditions
This compoundEthyl chloroacetate2-(5-Chloro-2-fluorophenylimino)thiazolidin-4-oneBase (e.g., sodium acetate), reflux in ethanol

Triazoles: The synthesis of triazole derivatives from thioamides often involves multi-step sequences. One possible route involves the conversion of the thioamide to a thiohydrazide or a related intermediate, which can then undergo cyclization with a suitable one-carbon synthon. For instance, reaction with a hydrazonoyl halide in the presence of a base can lead to the formation of 1,2,4-triazole (B32235) derivatives. mdpi.comscienceopen.com

Reactant 1Reactant 2ProductConditions
This compound derived intermediateHydrazonoyl halideSubstituted 1,2,4-triazoleBase, solvent

Thiadiazoles: 1,3,4-Thiadiazole derivatives can be synthesized from this compound through oxidative cyclization reactions. isres.orgnih.govnih.gov For example, reaction with an acyl halide followed by treatment with an oxidizing agent or a dehydrating agent like concentrated sulfuric acid can lead to the formation of the thiadiazole ring. Another approach involves the reaction with a thiosemicarbazide (B42300) derivative followed by cyclization.

Reactant 1ReagentProductConditions
This compoundAcylating agent then dehydrating agent2-(5-Chloro-2-fluorophenyl)-5-substituted-1,3,4-thiadiazoleAcid catalysis, heat

Sulfur Extrusion and Related Fragmentation Pathways

Thioamides can undergo sulfur extrusion reactions under certain conditions, leading to the formation of various products. These reactions often involve the initial formation of a more reactive intermediate, such as a thioamide S-oxide, which then fragments with the loss of sulfur. The metabolism of thioamides in biological systems, for instance, can proceed through oxygenation of the sulfur atom, leading to intermediates that can eliminate sulfur. asm.orgethz.ch

In the context of this compound, sulfur extrusion could potentially be achieved photochemically or by using specific reagents known to promote desulfurization. Such reactions could lead to the corresponding nitrile or amide, depending on the reaction pathway. The fragmentation of thioamides can also be observed in mass spectrometry, providing insights into the stability of the molecule and its fragments.

Influence of Reaction Conditions on Product Selectivity and Yield

For instance, in cyclization reactions, the choice of base and solvent can determine the rate of reaction and the stability of intermediates, thereby influencing the final product distribution. Temperature is another critical parameter; higher temperatures can favor thermodynamically more stable products, while lower temperatures might allow for the isolation of kinetically controlled products. The use of catalysts, such as Lewis acids or phase-transfer catalysts, can also dramatically alter the course of a reaction, enabling transformations that would otherwise be inefficient or unselective. For example, microwave-assisted synthesis has been shown to accelerate many heterocyclic ring-forming reactions, often leading to higher yields and shorter reaction times. nih.gov

The table below summarizes the potential influence of various reaction conditions on the transformations of this compound.

Reaction TypeConditionInfluence on Selectivity and Yield
Hantzsch Thiazole SynthesisSolventPolar protic solvents like ethanol can facilitate proton transfer steps, improving yield.
TemperatureRefluxing is typically required to drive the reaction to completion.
Thiazolidinone SynthesisBaseA weak base like sodium acetate (B1210297) is often used to neutralize the generated acid and promote cyclization.
Reactant StoichiometryThe ratio of thioamide to α-halo ester can influence the formation of byproducts.
Thiadiazole SynthesisAcid CatalystStrong acids like sulfuric acid can promote dehydration and ring closure.
TemperatureCareful temperature control is necessary to prevent decomposition of starting materials and products.

Vi. Advanced Research Applications and Future Directions in Halogenated Benzenecarbothioamide Chemistry

Role as Versatile Synthetic Intermediates in Fine Chemical Synthesis

Halogenated aromatic compounds are foundational materials in synthetic organic chemistry, prized for their role as versatile intermediates. The presence of halogen atoms in 5-Chloro-2-fluorobenzene-1-carbothioamide offers multiple reaction sites for carbon-carbon and carbon-heteroatom bond formation, which are crucial steps in the synthesis of complex organic molecules. Halogenated organic compounds, in general, are valuable precursors in metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating pharmaceuticals and agrochemicals. The specific arrangement of the chloro and fluoro substituents on the benzene (B151609) ring can influence the regioselectivity of these reactions, offering pathways to specific isomers that might be challenging to synthesize through other routes.

The carbothioamide group itself is a reactive functional group that can undergo a variety of transformations. It can be converted into other functional groups or used to construct heterocyclic rings, which are prevalent scaffolds in medicinal chemistry. The combination of the halogenated aromatic ring and the carbothioamide group in a single molecule provides a powerful platform for the synthesis of a wide array of fine chemicals with potential biological or material science applications.

Contributions to the Development of Novel Molecular Building Blocks

The development of novel molecular building blocks is a critical endeavor in drug discovery and materials science, enabling the exploration of new chemical space and the creation of compounds with enhanced properties. This compound and its derivatives have the potential to serve as such building blocks. The strategic placement of the halogen atoms can be leveraged to fine-tune the electronic and steric properties of molecules derived from this scaffold. For instance, the highly electronegative fluorine atom can significantly alter the acidity, basicity, and metabolic stability of a molecule.

Designing innovative building blocks is a recognized strategy for improving the quality of compound libraries for drug discovery. The unique combination of a fluorinated and chlorinated benzene ring with a carbothioamide functional group offers a distinct structural motif that is not commonly found in commercial compound collections. The synthesis and derivatization of such building blocks can lead to the discovery of new bioactive molecules with unique structure-activity relationships.

Exploration in Supramolecular Chemistry and Crystal Engineering

The fields of supramolecular chemistry and crystal engineering focus on the design and synthesis of complex, ordered structures through non-covalent interactions. Halogen bonds, which are attractive interactions between an electrophilic region on a halogen atom and a nucleophilic site, have emerged as a powerful tool for constructing supramolecular assemblies. The chlorine atom in this compound can act as a halogen bond donor, participating in the formation of well-defined crystal lattices.

In addition to halogen bonding, the carbothioamide group is an excellent hydrogen bond donor and acceptor, capable of forming strong and directional hydrogen bonds. The interplay between halogen bonds and hydrogen bonds can be exploited to create intricate and robust two- and three-dimensional networks. The ability to control the self-assembly of molecules in the solid state is crucial for the development of new materials with tailored properties, such as porous solids for gas storage or materials with specific optical or electronic characteristics. The study of how molecules like this compound pack in the solid state provides valuable insights into the fundamental principles of crystal engineering.

Application in the Design of Chemosensors and Molecular Probes

Chemosensors and molecular probes are molecules designed to detect and signal the presence of specific chemical species. The design of such molecules often relies on the incorporation of a signaling unit and a recognition site. The halogenated benzenecarbothioamide scaffold offers possibilities for the development of new chemosensors. The aromatic ring can be functionalized with chromophores or fluorophores to act as the signaling component.

The carbothioamide group, with its sulfur and nitrogen atoms, can act as a binding site for metal ions or other analytes. The binding event can induce a change in the electronic properties of the molecule, leading to a detectable change in its absorption or emission spectrum. The specific halogen substitution pattern can also influence the selectivity and sensitivity of the sensor by modulating the electronic properties of the aromatic ring and the binding affinity of the recognition site.

Fundamental Studies on Structure-Property Relationships of Halogenated Aromatic Carbothioamides

Understanding the relationship between the structure of a molecule and its physical, chemical, and biological properties is a central theme in chemistry. Halogenated aromatic carbothioamides provide a rich platform for such fundamental studies. The systematic variation of the halogen substituents (e.g., changing the position or type of halogen) allows for a detailed investigation of how these changes affect properties such as molecular conformation, intermolecular interactions, and reactivity.

Computational chemistry plays a crucial role in these studies, providing insights into the electronic structure, electrostatic potential, and interaction energies of these molecules. For example, quantum chemistry calculations can be used to predict the strength of halogen bonds and hydrogen bonds, which in turn influences the crystal packing and physical properties of the solid material. Experimental techniques such as X-ray crystallography and various spectroscopic methods provide the necessary data to validate and refine the computational models. These fundamental studies contribute to a deeper understanding of molecular interactions and provide a rational basis for the design of new molecules with desired properties.

Outlook on Emerging Areas in Organofluorine and Organochlorine Chemistry

The fields of organofluorine and organochlorine chemistry continue to evolve, with new synthetic methods and applications emerging regularly.

Organofluorine Chemistry: The introduction of fluorine into organic molecules can dramatically alter their properties, leading to applications in pharmaceuticals, agrochemicals, and materials science. Recent advancements have focused on the development of new and more efficient fluorination reagents and reactions. chemsrc.com There is a growing interest in late-stage fluorination, where a fluorine atom is introduced at a late step in a synthetic sequence, allowing for the rapid generation of diverse fluorinated analogues of complex molecules. The unique properties of the carbon-fluorine bond will continue to be exploited in the design of new drugs with improved metabolic stability and bioavailability, as well as advanced materials such as fluoropolymers and liquid crystals. chemsrc.com

Organochlorine Chemistry: While some organochlorine compounds have faced scrutiny due to their environmental persistence, they remain important intermediates in chemical synthesis and are found in numerous pharmaceuticals and agrochemicals. Future research in this area is likely to focus on the development of more sustainable and environmentally friendly methods for the synthesis and use of organochlorine compounds. This includes the use of greener solvents and catalysts, as well as the design of biodegradable organochlorine compounds. Furthermore, the unique reactivity of the carbon-chlorine bond will continue to be utilized in the development of new synthetic methodologies, particularly in the realm of cross-coupling reactions. There is also ongoing research into the bioremediation of persistent organochlorine pollutants.

The continued exploration of compounds like this compound, which bridge both organofluorine and organochlorine chemistry, will undoubtedly contribute to the advancement of these important fields.

Q & A

Q. What are the recommended safety protocols for handling 5-Chloro-2-fluorobenzene-1-carbothioamide in laboratory settings?

  • Methodological Answer :
    • Respiratory Protection : Use vapor respirators and ensure proper ventilation (e.g., local exhaust systems) .
    • Skin/Hand Protection : Wear nitrile gloves and full-body protective clothing to avoid dermal exposure.
    • Emergency Measures : In case of accidental release, use inert absorbents (e.g., sand) and avoid direct contact. Safety showers and eye wash stations must be accessible .
    • Storage : Store in a cool, dry place (<4°C) to prevent degradation, similar to structurally related fluorinated benzaldehyde derivatives .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer :
    • Chromatography : Use HPLC/GC with a flame ionization detector (FID) for purity assessment (>95% threshold recommended for synthetic intermediates) .
    • Spectroscopy : Confirm the structure via 1H^1H-NMR (chloro and fluorine substituents show distinct splitting patterns) and FT-IR (amide C=O stretch ~1650 cm1^{-1}) .
    • Mass Spectrometry : High-resolution MS (HRMS) can resolve isotopic patterns for Cl/F-containing compounds .

Q. What are the optimal synthetic routes for preparing this compound?

  • Methodological Answer :
    • Step 1 : Start with 4-chloro-2-fluorobenzaldehyde (CAS 61072-56-8) as a precursor. Optimize chlorination using SOCl2_2 or PCl5_5 in anhydrous conditions .
    • Step 2 : Introduce the carbothioamide group via thionation of the corresponding benzamide using Lawesson’s reagent or P4_4S10_{10}. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
    • Yield Optimization : Use a molar ratio of 1:1.2 (aldehyde:thionating agent) at 80–100°C under nitrogen .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions for synthesizing this compound derivatives?

  • Methodological Answer :
    • Variables : Temperature (X1), reagent stoichiometry (X2), solvent polarity (X3).
    • Design : Use a 23^3 factorial design to evaluate main effects and interactions. Response variables: yield (%) and purity (%) .
    • Example :
FactorLow Level (-1)High Level (+1)
X170°C100°C
X21:11:1.5
X3TolueneDMF
  • Analysis : ANOVA identifies temperature and solvent polarity as critical factors (p < 0.05) .

Q. How can computational modeling resolve contradictions in the bioactivity data of this compound analogs?

  • Methodological Answer :
    • Molecular Docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., bacterial glycogen phosphorylase). Compare with experimental IC50_{50} values .
    • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) >3 Å indicates poor binding .
    • Data Reconciliation : Cross-validate computational predictions with in vitro assays (e.g., MIC values against S. aureus). Discrepancies may arise from solvation effects or protonation states .

Q. What strategies mitigate instability of this compound under acidic conditions?

  • Methodological Answer :
    • Stabilizers : Add 1–2% w/w of antioxidants like BHT (butylated hydroxytoluene) to prevent decomposition .
    • pH Control : Maintain reaction pH >7 using buffered systems (e.g., phosphate buffer, pH 7.4). Acidic conditions promote hydrolysis of the carbothioamide group .
    • Alternative Solvents : Replace polar aprotic solvents (DMF) with dichloromethane or THF to reduce reactivity .

Q. How can AI-driven tools enhance the design of novel derivatives of this compound?

  • Methodological Answer :
    • Generative Models : Use platforms like COMSOL Multiphysics integrated with AI to predict substituent effects on electronic properties (e.g., Hammett σ values) .
    • Retrosynthesis : Deploy IBM RXN for Chemistry to propose synthetic pathways for fluorine/chlorine-substituted analogs .
    • High-Throughput Screening (HTS) : AI algorithms analyze spectral libraries (NIST WebBook) to prioritize candidates with optimal logP and solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.